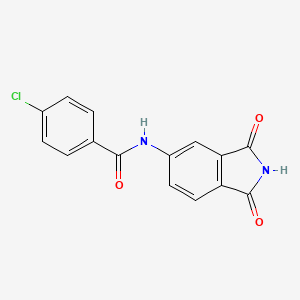
N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,4-dimethoxyphenyl)-2-(1-naphthyl)acetamide” is a chemical compound with the molecular formula C20H19NO3 . Its molecular weight is 321.36976 .
Molecular Structure Analysis
The molecular structure of “N-(2,4-dimethoxyphenyl)-2-(1-naphthyl)acetamide” is represented by the formula C20H19NO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,4-dimethoxyphenyl)-2-(1-naphthyl)acetamide” are not available in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide derivatives are used in the synthesis of hydrophilic copolymers. These copolymers, incorporating bioactive agents like β-naphthol, are potential candidates for plant growth regulation through the controlled release of these agents. The synthesis involves radical polymerization and the copolymer's composition and structure are characterized using techniques like NMR, FTIR, and UV-vis spectroscopy (Boudreaux, Bunyard, & McCormick, 1996).
Hydrolytic Release Studies
- Studies on the hydrolytic release of β-naphthol from these copolymers highlight their potential in environmentally responsive applications. The release profiles of these copolymers were compared under various pH conditions, revealing that release rates and extent are influenced by the monomer nature, polymer backbone hydrophilicity, and pH (Boudreaux, Bunyard, & McCormick, 1996).
Photophysical Characterization
- The photophysical properties of terpolymers synthesized from acrylamide derivatives have been studied. These studies involve nonradiative energy transfer analysis and provide insights into the associative behavior of these copolymers in aqueous solutions, which is crucial for developing responsive materials (Krämer, Steger, Hu, & McCormick, 1996).
Drug Delivery Applications
- Certain acrylamide derivatives have been explored for drug delivery applications. For instance, poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been investigated for its potential in controlled drug delivery systems (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).
Antitumor Evaluation
- Some acrylamide derivatives have been synthesized and evaluated for their antitumor activities. This highlights the potential of these compounds in the development of new therapeutic agents (Refat, Fadda, & Kamal, 2015).
Antimicrobial Applications
- Polycyclic chalcone-containing polyacrylamides have been synthesized and demonstrated promising antibacterial and antifungal activities. This research underscores the utility of acrylamide derivatives in creating antimicrobial agents (Boopathy, Selvam, Johnsanthoshkumar, & Subramanian, 2017).
Propiedades
IUPAC Name |
(Z)-N-(2,4-dimethoxyphenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-17-11-12-19(20(14-17)25-2)22-21(23)13-10-16-8-5-7-15-6-3-4-9-18(15)16/h3-14H,1-2H3,(H,22,23)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFMURYZQQHMOL-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C\C2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(1-naphthyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-7-[(2-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2592045.png)
![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2592047.png)
![(E)-2-(2-Bromophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2592049.png)


![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone oxalate](/img/structure/B2592052.png)

![methyl 1-[4-(propan-2-yl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate](/img/structure/B2592054.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2592060.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2592061.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2592065.png)